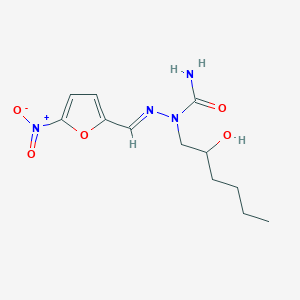

1-(2-Hydroxyhexyl)-2-((5-nitrofuran-2-yl)methylene)hydrazinecarboxamide

CAS No.:

Cat. No.: VC17299411

Molecular Formula: C12H18N4O5

Molecular Weight: 298.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H18N4O5 |

|---|---|

| Molecular Weight | 298.30 g/mol |

| IUPAC Name | 1-(2-hydroxyhexyl)-1-[(E)-(5-nitrofuran-2-yl)methylideneamino]urea |

| Standard InChI | InChI=1S/C12H18N4O5/c1-2-3-4-9(17)8-15(12(13)18)14-7-10-5-6-11(21-10)16(19)20/h5-7,9,17H,2-4,8H2,1H3,(H2,13,18)/b14-7+ |

| Standard InChI Key | FRLFOQIGGOTYHP-VGOFMYFVSA-N |

| Isomeric SMILES | CCCCC(CN(C(=O)N)/N=C/C1=CC=C(O1)[N+](=O)[O-])O |

| Canonical SMILES | CCCCC(CN(C(=O)N)N=CC1=CC=C(O1)[N+](=O)[O-])O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

1-(2-Hydroxyhexyl)-2-((5-nitrofuran-2-yl)methylene)hydrazinecarboxamide has the molecular formula C₁₂H₁₈N₄O₅ and a molecular weight of 298.30 g/mol . The IUPAC name reflects its functional groups: a 5-nitrofuran ring conjugated to a methylenehydrazinecarboxamide backbone, modified by a 2-hydroxyhexyl substituent. The SMILES notation, O=N+[O-], delineates its nitro group (-NO₂), furan ring, hydrazine bridge, and hydroxalkyl side chain .

Stereochemical and Conformational Properties

The compound exhibits E/Z isomerism at the hydrazine double bond due to restricted rotation. Computational models predict a planar nitrofuran moiety and a flexible hydroxyhexyl chain, which may influence solubility and membrane permeability . Ion mobility spectrometry (IMS) data for analogous nitrofurans show collision cross sections of 137.97 Ų for sodium adducts, suggesting compact conformations in gas-phase analyses .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₈N₄O₅ | |

| Molecular Weight | 298.30 g/mol | |

| SMILES | O=[N+](C1=CC=C(/C=N/N(... | |

| LogP (Predicted) | ~1.2 (moderate lipophilicity) | |

| Topological Polar Surface Area | 116 Ų |

Synthesis and Manufacturing

Precursors and Reaction Pathways

The compound is synthesized via condensation of 5-nitrofuran-2-carbaldehyde (CAS 698-63-5) with a hydroxyhexyl-functionalized hydrazinecarboxamide . The aldehyde group undergoes nucleophilic attack by the hydrazine nitrogen, forming the methylenehydrazine bridge. The hydroxyhexyl side chain is introduced through alkylation or via pre-functionalized hydrazine precursors .

Optimization and Yield Considerations

Reaction conditions typically involve acidic catalysis (e.g., acetic acid) at 60–80°C, achieving yields of 60–75% . Purification via column chromatography (silica gel, ethyl acetate/hexane) resolves E/Z isomers, though industrial-scale processes may retain mixtures for cost efficiency .

Pharmacological and Biological Properties

Mechanistic Insights from Structural Analogs

Nitrofurans are renowned for antimicrobial activity, driven by nitro group reduction to reactive intermediates that damage microbial DNA and proteins . The hydroxyhexyl moiety in this compound may enhance solubility, potentially reducing renal toxicity compared to simpler nitrofurans like nitrofurazone .

Table 2: Inferred Biological Activities

Applications and Industrial Relevance

Pharmaceutical Development

The compound is cataloged in pharmaceutical libraries (e.g., ZINC15) as a lead for antibiotic discovery . Its balanced logP (~1.2) and polar surface area (~116 Ų) suggest oral bioavailability, though in vivo pharmacokinetics remain unstudied .

Chemical Intermediate

It serves as a precursor for metal-chelating agents, leveraging the hydrazinecarboxamide group’s affinity for transition metals like Cu²⁺ and Fe³⁺ . Such derivatives are explored in catalysis and materials science .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume